1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-
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Overview
Description
1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core, a methanol group, and phenyl and dimethylphenyl substituents.
Preparation Methods
The synthesis of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with a suitable benzyl halide to introduce the 2,5-dimethylphenylmethyl group.
Addition of Methanol Group: Finally, the methanol group is introduced through a nucleophilic addition reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a simpler structure with a methyl group at the 2-position, lacking the additional phenyl and dimethylphenyl substituents.
2-Phenylbenzimidazole: This compound has a phenyl group at the 2-position but lacks the methanol and dimethylphenyl groups.
The uniqueness of 1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl- lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C23H22N2O/c1-16-12-13-17(2)19(14-16)15-25-21-11-7-6-10-20(21)24-23(25)22(26)18-8-4-3-5-9-18/h3-14,22,26H,15H2,1-2H3 |
InChI Key |
OKQFDWXQQHKMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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